Cas no 188612-53-5 (5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide)

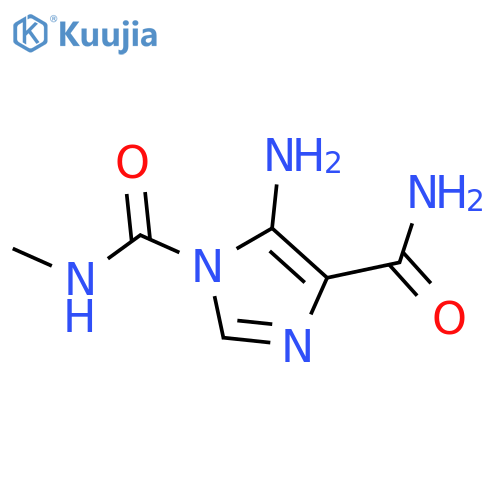

188612-53-5 structure

商品名:5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide

CAS番号:188612-53-5

MF:C6H9N5O2

メガワット:183.167959928513

MDL:MFCD20691204

CID:1123769

PubChem ID:11041381

5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide 化学的及び物理的性質

名前と識別子

-

- 5-Amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide

- 5-Amino-1-(N-methylcarbamoyl)-imidazole-4-carboxamide

- 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide

- Temozolomide Impurity 3

- 5-(Amino-1-(N-methyl Carbamoyl)

- 1H-Imidazole-1,4-dicarboxamide, 5-amino-N1-methyl-

- 5-Amino-Nl-methyl-1 H-imidazole-1,4-dicarboxamide

- AMY40397

- BV6QW7887S

- 5-amino-1-N-methylimidazole-1,4-dicarboxamide

- UNII-BV6QW7887S

- AGQNTADHDRGUOT-UHFFFAOYSA-N

- SCHEMBL3533229

- EN300-243227

- DB-349805

- J-504669

- 188612-53-5

-

- MDL: MFCD20691204

- インチ: InChI=1S/C6H9N5O2/c1-9-6(13)11-2-10-3(4(11)7)5(8)12/h2H,7H2,1H3,(H2,8,12)(H,9,13)

- InChIKey: AGQNTADHDRGUOT-UHFFFAOYSA-N

- ほほえんだ: CNC(N1C=NC(C(N)=O)=C1N)=O

計算された属性

- せいみつぶんしりょう: 183.07562455g/mol

- どういたいしつりょう: 183.07562455g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 116Ų

じっけんとくせい

- 密度みつど: 1.69±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: {"error_code":"54004","error_msg":"Please recharge"}ぶんかい)

- ようかいど: 微溶性(14 g/l)(25ºC)、

5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-243227-0.05g |

5-amino-N1-methyl-1H-imidazole-1,4-dicarboxamide |

188612-53-5 | 95% | 0.05g |

$174.0 | 2024-06-19 | |

| Enamine | EN300-243227-5.0g |

5-amino-N1-methyl-1H-imidazole-1,4-dicarboxamide |

188612-53-5 | 95% | 5.0g |

$2152.0 | 2024-06-19 | |

| Enamine | EN300-243227-2.5g |

5-amino-N1-methyl-1H-imidazole-1,4-dicarboxamide |

188612-53-5 | 95% | 2.5g |

$1454.0 | 2024-06-19 | |

| Enamine | EN300-243227-0.5g |

5-amino-N1-methyl-1H-imidazole-1,4-dicarboxamide |

188612-53-5 | 95% | 0.5g |

$579.0 | 2024-06-19 | |

| TRC | A616300-10mg |

5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide |

188612-53-5 | 10mg |

$ 626.00 | 2023-09-08 | ||

| 1PlusChem | 1P00ANWF-100mg |

5-(Amino-1-(N-methyl Carbamoyl) |

188612-53-5 | 95% | 100mg |

$321.00 | 2025-02-25 | |

| A2B Chem LLC | AE96735-50mg |

5-(Amino-1-(N-methyl Carbamoyl) |

188612-53-5 | 95% | 50mg |

$219.00 | 2024-04-20 | |

| A2B Chem LLC | AE96735-5g |

5-(Amino-1-(N-methyl Carbamoyl) |

188612-53-5 | 95% | 5g |

$2301.00 | 2024-04-20 | |

| Aaron | AR00AO4R-250mg |

5-(Amino-1-(N-methyl Carbamoyl) |

188612-53-5 | 95% | 250mg |

$530.00 | 2025-01-23 | |

| A2B Chem LLC | AE96735-2.5mg |

5-(Amino-1-(N-methyl Carbamoyl) |

188612-53-5 | 2.5mg |

$613.00 | 2024-01-02 |

5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide 関連文献

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

188612-53-5 (5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide) 関連製品

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:188612-53-5)5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:188612-53-5)5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide

清らかである:99%/99%

はかる:1g/5g

価格 ($):237/706